7-amino-4H-isoquinoline-1,3-dione
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Overview
Description
7-Amino-4H-isoquinoline-1,3-dione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes an amino group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-4H-isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of the desired compound, which can be further functionalized to produce various derivatives.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides .
Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-amino-4H-isoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of poly [ADP-ribose] polymerase 1, which plays a role in DNA repair processes . Additionally, its fluorescent properties make it useful in sensing applications, where it can undergo photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes .
Comparison with Similar Compounds
6-Amino-benzo[de]isoquinoline-1,3-dione: This compound shares a similar structure but differs in the position of the amino group.
4-Alkylisoquinoline-1,3-dione: These derivatives have alkyl groups attached to the isoquinoline core and exhibit different chemical and biological properties.
Uniqueness: Its ability to act as a chemosensor and its potential as a therapeutic agent highlight its distinctiveness among isoquinoline derivatives .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-amino-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3,10H2,(H,11,12,13) |
InChI Key |
PDHSRMSTMSFHQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)C(=O)NC1=O |
Origin of Product |
United States |
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